1-(2,4-Dimethylphenyl)pyrrolidin-3-one
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Overview
Description
1-(2,4-Dimethylphenyl)pyrrolidin-3-one is an organic compound with the molecular formula C12H15NO. It is a derivative of pyrrolidinone, featuring a pyrrolidine ring substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another pyrrolidinone derivative with different substitution patterns.
3-Iodopyrroles: Compounds with an iodine atom on the pyrrole ring, used in various synthetic applications.
Uniqueness: 1-(2,4-Dimethylphenyl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO/c1-9-3-4-12(10(2)7-9)13-6-5-11(14)8-13/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
QGSVTWKFSYAEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC(=O)C2)C |
Origin of Product |
United States |
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